Cas no 2229115-15-3 (3-ethynyl-4-methylthiophene)

3-Ethynyl-4-methylthiophene is a heterocyclic compound featuring a thiophene core substituted with an ethynyl group at the 3-position and a methyl group at the 4-position. This structure imparts reactivity at the ethynyl moiety, making it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions such as Sonogashira or click chemistry applications. The methyl group enhances stability while maintaining moderate reactivity. The compound is useful in the development of conjugated polymers, organic semiconductors, and pharmaceutical scaffolds due to its ability to participate in modular functionalization. Its well-defined structure and synthetic versatility make it suitable for precision applications in materials science and medicinal chemistry.
3-ethynyl-4-methylthiophene structure
3-ethynyl-4-methylthiophene structure
Product Name:3-ethynyl-4-methylthiophene
CAS No:2229115-15-3
MF:C7H6S
MW:122.187540531158
CID:5971241
PubChem ID:19035773
Update Time:2025-06-08

3-ethynyl-4-methylthiophene Chemical and Physical Properties

Names and Identifiers

    • 3-ethynyl-4-methylthiophene
    • Thiophene, 3-ethynyl-4-methyl-
    • SCHEMBL16288977
    • EN300-1747533
    • 2229115-15-3
    • Inchi: 1S/C7H6S/c1-3-7-5-8-4-6(7)2/h1,4-5H,2H3
    • InChI Key: BFYOLYKNPDKMQK-UHFFFAOYSA-N
    • SMILES: C1SC=C(C)C=1C#C

Computed Properties

  • Exact Mass: 122.01902136g/mol
  • Monoisotopic Mass: 122.01902136g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 28.2Ų

Experimental Properties

  • Density: 1.07±0.1 g/cm3(Predicted)
  • Boiling Point: 185.1±28.0 °C(Predicted)

3-ethynyl-4-methylthiophene Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1747533-0.05g
3-ethynyl-4-methylthiophene
2229115-15-3 95%
0.05g
$289.0 2023-09-20
Enamine
EN300-1747533-0.1g
3-ethynyl-4-methylthiophene
2229115-15-3 95%
0.1g
$431.0 2023-09-20
Enamine
EN300-1747533-0.25g
3-ethynyl-4-methylthiophene
2229115-15-3 95%
0.25g
$615.0 2023-09-20
Enamine
EN300-1747533-0.5g
3-ethynyl-4-methylthiophene
2229115-15-3 95%
0.5g
$969.0 2023-09-20
Enamine
EN300-1747533-1.0g
3-ethynyl-4-methylthiophene
2229115-15-3 95%
1g
$1243.0 2023-06-03
Enamine
EN300-1747533-2.5g
3-ethynyl-4-methylthiophene
2229115-15-3 95%
2.5g
$2434.0 2023-09-20
Enamine
EN300-1747533-5.0g
3-ethynyl-4-methylthiophene
2229115-15-3 95%
5g
$3604.0 2023-06-03
Enamine
EN300-1747533-10.0g
3-ethynyl-4-methylthiophene
2229115-15-3 95%
10g
$5344.0 2023-06-03
Enamine
EN300-1747533-1g
3-ethynyl-4-methylthiophene
2229115-15-3 95%
1g
$1243.0 2023-09-20
Enamine
EN300-1747533-5g
3-ethynyl-4-methylthiophene
2229115-15-3 95%
5g
$3604.0 2023-09-20

Additional information on 3-ethynyl-4-methylthiophene

Recent Advances in the Application of 3-Ethynyl-4-methylthiophene and Compound 2229115-15-3 in Chemical Biology and Pharmaceutical Research

In recent years, the chemical biology and pharmaceutical fields have witnessed significant advancements in the development and application of novel heterocyclic compounds, particularly those containing thiophene and alkyne functionalities. Among these, 3-ethynyl-4-methylthiophene (CAS: 2229115-15-3) has emerged as a promising scaffold due to its unique chemical properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, biological activity, and potential uses in drug discovery and development.

The structural features of 3-ethynyl-4-methylthiophene make it particularly attractive for medicinal chemistry applications. The presence of both an ethynyl group and a methyl-substituted thiophene ring provides multiple sites for chemical modification, enabling the creation of diverse derivatives with tailored properties. Recent studies have demonstrated that this compound can serve as a versatile building block for the synthesis of more complex molecules with potential pharmacological activities. Its ability to participate in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), has been exploited in the development of targeted drug delivery systems and bioconjugation strategies.

Recent pharmacological investigations have revealed that derivatives of 3-ethynyl-4-methylthiophene exhibit promising activity against various biological targets. A 2023 study published in the Journal of Medicinal Chemistry reported that certain analogs of this compound showed potent inhibition of protein kinases involved in inflammatory pathways, with IC50 values in the low micromolar range. Another study highlighted its potential as a scaffold for developing antimicrobial agents, with several derivatives demonstrating activity against drug-resistant bacterial strains. These findings suggest that 3-ethynyl-4-methylthiophene could serve as a valuable starting point for the development of new therapeutic agents targeting multiple disease areas.

From a synthetic chemistry perspective, recent advances have improved the efficiency of producing 3-ethynyl-4-methylthiophene and its derivatives. A novel catalytic system reported in 2024 enables the direct ethynylation of 4-methylthiophene with higher yields and fewer byproducts compared to traditional methods. This development is particularly significant for scaling up production for preclinical and clinical studies. Additionally, researchers have developed new protection-deprotection strategies for the ethynyl group that allow for more precise control over subsequent functionalization reactions, expanding the synthetic utility of this compound.

In the field of materials science, 3-ethynyl-4-methylthiophene has found applications beyond pharmaceutical development. Its incorporation into conjugated polymers has led to materials with interesting electronic properties, potentially useful for biosensing applications. The compound's ability to form stable monolayers on gold surfaces through the ethynyl group has been exploited in the development of novel biosensor platforms. These interdisciplinary applications demonstrate the versatility of 3-ethynyl-4-methylthiophene and highlight its potential to bridge gaps between chemical biology, pharmaceutical research, and materials science.

Looking forward, several research groups have initiated programs to explore the full potential of 3-ethynyl-4-methylthiophene and compound 2229115-15-3. Current efforts focus on optimizing its pharmacokinetic properties, improving target selectivity, and exploring combination therapies. The compound's unique chemical features continue to inspire innovative approaches in drug discovery, and future studies are expected to further elucidate its mechanism of action and therapeutic potential. As research progresses, 3-ethynyl-4-methylthiophene may well emerge as an important tool in the development of next-generation pharmaceutical agents.

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk